4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 350509-83-0
VCID: VC0510079
InChI: InChI=1S/C19H15N3O4S2/c23-27(24,21-15-6-2-1-3-7-15)16-12-10-14(11-13-16)20-19-17-8-4-5-9-18(17)28(25,26)22-19/h1-13,21H,(H,20,22)
SMILES: C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
Molecular Formula: C19H15N3O4S2
Molecular Weight: 413.5g/mol

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide

CAS No.: 350509-83-0

Main Products

VCID: VC0510079

Molecular Formula: C19H15N3O4S2

Molecular Weight: 413.5g/mol

4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide - 350509-83-0

CAS No. 350509-83-0
Product Name 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide
Molecular Formula C19H15N3O4S2
Molecular Weight 413.5g/mol
IUPAC Name 4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-phenylbenzenesulfonamide
Standard InChI InChI=1S/C19H15N3O4S2/c23-27(24,21-15-6-2-1-3-7-15)16-12-10-14(11-13-16)20-19-17-8-4-5-9-18(17)28(25,26)22-19/h1-13,21H,(H,20,22)
Standard InChIKey FKUWALNOMGFVKR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
Canonical SMILES C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
PubChem Compound 1128067
Last Modified Nov 30 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator